

# Spectroscopic Characterization of Boc-3-(2-pyridyl)-Ala-OH: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Boc-3-(2-pyridyl)-Ala-OH**

Cat. No.: **B1272745**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butyloxycarbonyl-3-(2-pyridyl)-L-alanine (**Boc-3-(2-pyridyl)-Ala-OH**). The information herein is curated for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. This guide also outlines standardized experimental protocols for acquiring such data.

## Introduction

**Boc-3-(2-pyridyl)-Ala-OH** is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pyridyl group on the beta-carbon. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.<sup>[1][2]</sup> Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of this compound before its use in further synthetic applications.

## Physicochemical Properties

| Property          | Value                                                         | Reference                                                   |
|-------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 266.29 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | White to off-white powder                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point     | 140 - 143 °C                                                  | <a href="#">[1]</a>                                         |
| Optical Rotation  | [ $\alpha$ ] <sup>20</sup> /D = -14 ± 1° (c=1 in MeOH)        | <a href="#">[1]</a>                                         |

## Spectroscopic Data

While specific experimental spectra for **Boc-3-(2-pyridyl)-Ala-OH** are not publicly available, the following tables summarize the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of the Boc protecting group and the pyridylalanine core structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                       |
|------------------------------------|--------------|-------------|----------------------------------|
| ~8.5                               | d            | 1H          | H6 (pyridyl)                     |
| ~7.6                               | t            | 1H          | H4 (pyridyl)                     |
| ~7.2                               | d            | 1H          | H3 (pyridyl)                     |
| ~7.1                               | t            | 1H          | H5 (pyridyl)                     |
| ~5.4                               | d            | 1H          | NH                               |
| ~4.6                               | q            | 1H          | $\alpha$ -CH                     |
| ~3.4                               | dd           | 1H          | $\beta$ -CH <sub>2</sub>         |
| ~3.2                               | dd           | 1H          | $\beta$ -CH <sub>2</sub>         |
| 1.43                               | s            | 9H          | C(CH <sub>3</sub> ) <sub>3</sub> |

Expected <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment                       |
|---------------------------------|----------------------------------|
| ~174                            | C=O (acid)                       |
| ~158                            | C2 (pyridyl)                     |
| ~155                            | C=O (Boc)                        |
| ~149                            | C6 (pyridyl)                     |
| ~137                            | C4 (pyridyl)                     |
| ~124                            | C3 (pyridyl)                     |
| ~122                            | C5 (pyridyl)                     |
| ~80                             | C(CH <sub>3</sub> ) <sub>3</sub> |
| ~54                             | $\alpha$ -CH                     |
| ~39                             | $\beta$ -CH <sub>2</sub>         |
| 28.3                            | C(CH <sub>3</sub> ) <sub>3</sub> |

## Infrared (IR) Spectroscopy

### Expected IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                    |
|--------------------------------|-----------|-------------------------------|
| 3300-2500                      | Broad     | O-H stretch (carboxylic acid) |
| ~3350                          | Medium    | N-H stretch (amide)           |
| ~2970                          | Medium    | C-H stretch (alkyl)           |
| ~1710                          | Strong    | C=O stretch (carboxylic acid) |
| ~1685                          | Strong    | C=O stretch (amide, Boc)      |
| ~1590                          | Medium    | C=C, C=N stretch (pyridyl)    |
| ~1520                          | Medium    | N-H bend (amide)              |
| ~1160                          | Strong    | C-O stretch (Boc)             |

## Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z    | Ion                                                                            |
|--------|--------------------------------------------------------------------------------|
| 267.13 | [M+H] <sup>+</sup>                                                             |
| 289.11 | [M+Na] <sup>+</sup>                                                            |
| 211.09 | [M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M+H - 56] <sup>+</sup> |
| 167.08 | [M+H - Boc] <sup>+</sup>                                                       |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Boc-3-(2-pyridyl)-Ala-OH**.

## NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **Boc-3-(2-pyridyl)-Ala-OH**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Parameters:
  - Number of scans: 16
  - Relaxation delay: 1 second

- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Parameters:
  - Acquisition mode: Proton-decoupled
  - Number of scans: 1024
  - Relaxation delay: 2 seconds
- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **Boc-3-(2-pyridyl)-Ala-OH** powder directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

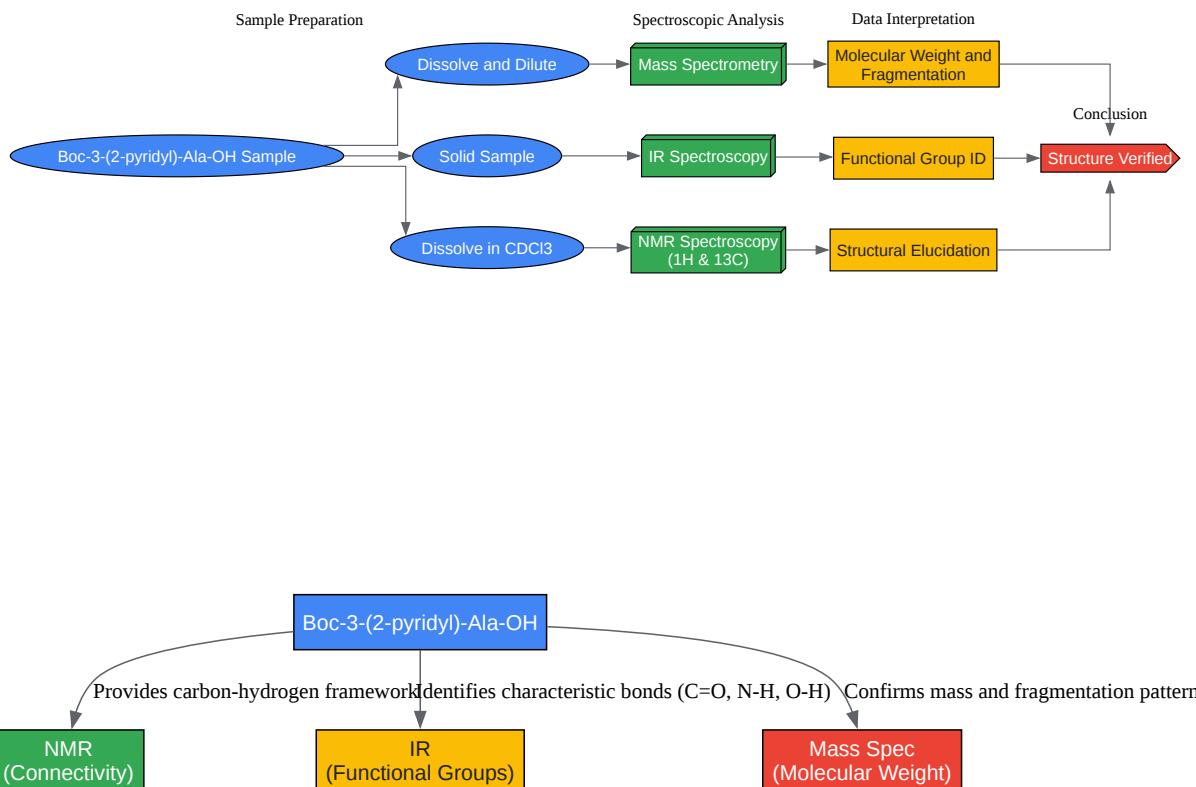
#### Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16

- Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry

### Sample Preparation:


- Prepare a stock solution of **Boc-3-(2-pyridyl)-Ala-OH** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

### LC-MS/MS Analysis:

- Chromatography:
  - Column: A C18 reversed-phase column is typically suitable.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry:
  - Ionization: Electrospray Ionization (ESI) in positive ion mode.
  - Scan Mode: Full scan mode to determine the parent ion and product ion scan (MS/MS) to observe fragmentation patterns.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques used in the characterization of **Boc-3-(2-pyridyl)-Ala-OH**.

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com](http://chemicalbook.com)
- 3. [calpaclab.com](http://calpaclab.com) [calpaclab.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of Boc-3-(2-pyridyl)-Ala-OH: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272745#spectroscopic-data-nmr-ir-mass-spec-of-boc-3-2-pyridyl-ala-oh>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)